![molecular formula C11H17N3O3S2 B2432242 Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-71-4](/img/structure/B2432242.png)
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Evaluation of Derivatives
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been synthesized for various scientific applications. For instance, El-Sayed et al. (2015) explored the synthesis of heterocyclic compounds derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which led to the development of compounds with different heterocyclic rings such as coumarin, pyrazole, thiazole, and others. These compounds showed potential as nonionic surface active agents with antimicrobial activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Cytotoxic Agents
In the field of cancer research, Almasirad et al. (2016) designed and synthesized a series of 1,3,4-thiadiazole derivatives as potential cytotoxic agents. They evaluated these compounds against various human tumor cell lines, finding that some derivatives exhibited significant inhibitory effects, suggesting their potential in cancer treatment (Almasirad et al., 2016).
α-Glucosidase Inhibitors
Saeedi et al. (2020) focused on the development of α-glucosidase inhibitors, a key target in the treatment of type 2 diabetes. They synthesized a series of 5-arylisoxazole-1,3,4-thiadiazole hybrids, demonstrating that these compounds possess significant α-glucosidase inhibitory activity. This study highlights the potential of these derivatives in anti-diabetic drug discovery (Saeedi et al., 2020).
Glutaminase Inhibitors
Research by Shukla et al. (2012) involved the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate, as glutaminase inhibitors. These compounds showed promise in inhibiting the growth of certain cancer cells, indicating their potential in cancer therapy (Shukla et al., 2012).
properties
IUPAC Name |
ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCLKCIFQATOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate |
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